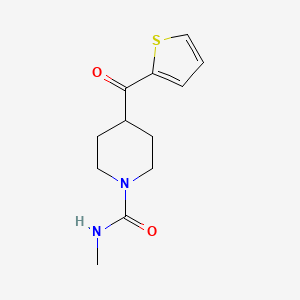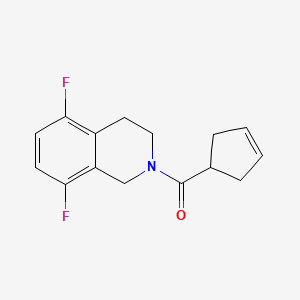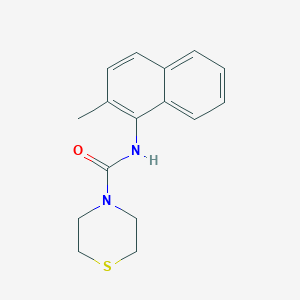![molecular formula C17H27N3O2 B7630329 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, which is an endocannabinoid that regulates pain, mood, and appetite. By inhibiting FAAH, URB597 can increase anandamide levels in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea works by inhibiting FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea can increase anandamide levels in the body. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Increased anandamide levels can lead to potential therapeutic benefits, such as pain relief and improved mood.
Biochemical and Physiological Effects:
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea has been shown to increase anandamide levels in the body, leading to potential therapeutic benefits. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in treating addiction, as increased anandamide levels can reduce drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea is that it is a potent inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea. One area of interest is its potential use in treating pain, anxiety, and depression in humans. Another area of interest is its potential use in treating addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors that could have even greater therapeutic potential.
Métodos De Síntesis
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroethylmorpholine with 4-bromobenzophenone to form 1-(2-morpholin-4-ylphenyl)ethanone. This intermediate is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the final product, 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea.
Aplicaciones Científicas De Investigación
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in treating addiction, as increased anandamide levels can reduce drug-seeking behavior.
Propiedades
IUPAC Name |
1-methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)19(4)17(21)18-14(3)15-7-5-6-8-16(15)20-9-11-22-12-10-20/h5-8,13-14H,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQHCRYGWHSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)NC(C)C1=CC=CC=C1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)




